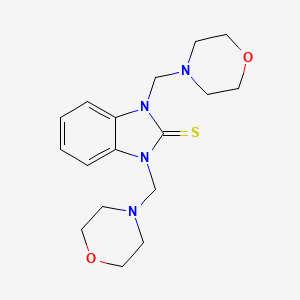
1,3-bis(morpholin-4-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is known for its unique structural features, which include a benzimidazole core substituted with morpholinomethyl groups and a thione moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE typically involves the reaction of benzimidazole derivatives with morpholine and formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production methods often employ advanced techniques such as flow chemistry and automated synthesis to enhance the scalability and reproducibility of the process.
化学反应分析
Types of Reactions
1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione moiety to a thiol group.
Substitution: The morpholinomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions result in the formation of various substituted benzimidazole derivatives.
科学研究应用
1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, such as antifungal and antibacterial properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antifungal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis. Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects on cancer cells.
相似化合物的比较
Similar Compounds
1,3-BIS(MORPHOLINOMETHYL)-2-IMIDAZOLIDONE: This compound shares structural similarities with 1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE but differs in the presence of an imidazolidone moiety instead of a benzimidazole core.
1,3-BIS(MORPHOLINOMETHYL)-IMIDAZOLIDINE-2-THIONE: Another similar compound, which has an imidazolidine ring instead of a benzimidazole ring.
Uniqueness
1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE is unique due to its specific combination of a benzimidazole core, morpholinomethyl groups, and a thione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C17H24N4O2S |
|---|---|
分子量 |
348.5 g/mol |
IUPAC 名称 |
1,3-bis(morpholin-4-ylmethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C17H24N4O2S/c24-17-20(13-18-5-9-22-10-6-18)15-3-1-2-4-16(15)21(17)14-19-7-11-23-12-8-19/h1-4H,5-14H2 |
InChI 键 |
DXMKBLSBLYJCHF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CN2C3=CC=CC=C3N(C2=S)CN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


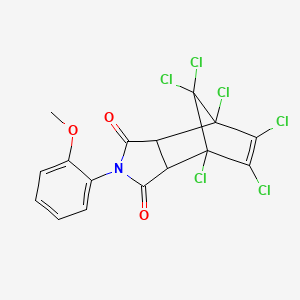
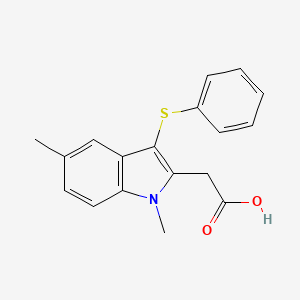
![N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B14949606.png)
![5,5'-[benzene-1,3-diylbis(oxy)]bis[2-(3-acetylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14949608.png)
![(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B14949619.png)
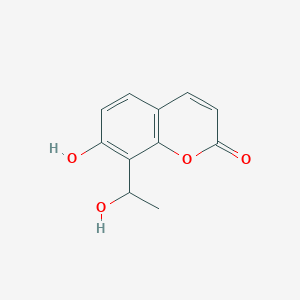
![N'-[(E)-(4-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B14949632.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B14949640.png)
![2-[methyl(phenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14949647.png)
![4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B14949651.png)
![ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylpentanoate](/img/structure/B14949666.png)
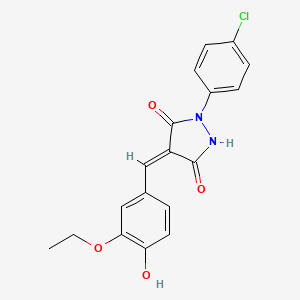

![N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B14949693.png)
